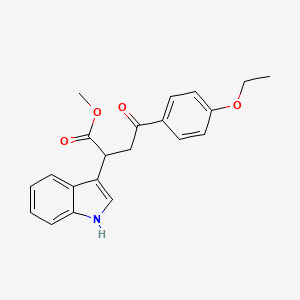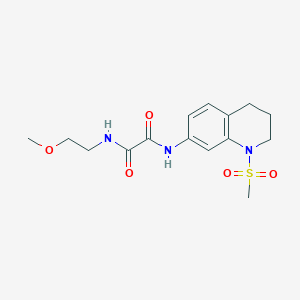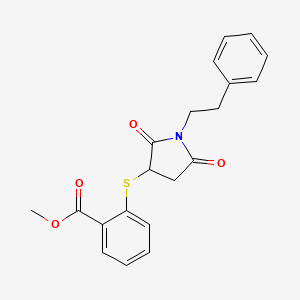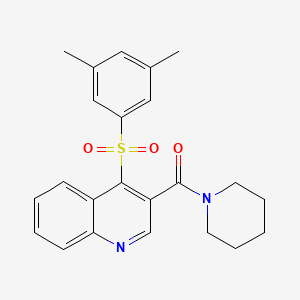![molecular formula C22H24N2O5 B2622987 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate CAS No. 312606-20-5](/img/structure/B2622987.png)
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate” is a complex organic compound that features a morpholine ring, a tricyclic core, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate” typically involves multi-step organic reactions. The key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the morpholine ring via nucleophilic substitution.
- Esterification to attach the 2-methylpropanoate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the tricyclic core.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits pharmacological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[8-(piperidin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate
- 2-[8-(pyrrolidin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate
Uniqueness
The uniqueness of “2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate” lies in its specific structural features, such as the morpholine ring and the tricyclic core, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(2)22(27)29-13-10-24-20(25)16-5-3-4-15-18(23-8-11-28-12-9-23)7-6-17(19(15)16)21(24)26/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHWBLBSYEITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2622904.png)

![1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone](/img/structure/B2622908.png)



![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)

![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)

![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE](/img/structure/B2622925.png)
